1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

19F NMR spectroscopy protein conformation cis-trans isomerism

1-(Tert‑butoxycarbonyl)-4,4‑difluoropyrrolidine‑2‑carboxylic acid (CAS 1000313‑01‑8) is a Boc‑protected, gem‑difluorinated proline analogue belonging to the class of fluorinated cyclic α‑amino acids. The Boc group provides standard orthogonal amine protection for Fmoc‑SPPS, while the 4,4‑difluoro substitution imparts distinct conformational bias, altered lipophilicity, and reduced amine basicity relative to non‑fluorinated proline and mono‑fluorinated proline analogs [REFS‑1].

Molecular Formula C10H15F2NO4
Molecular Weight 251.23 g/mol
CAS No. 1000313-01-8
Cat. No. B3069861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
CAS1000313-01-8
Molecular FormulaC10H15F2NO4
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
InChIKeyWTMZYKCXBXPVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (CAS 1000313-01-8): A Gem‑Difluorinated Proline Building Block for Conformational Control and Peptide Engineering


1-(Tert‑butoxycarbonyl)-4,4‑difluoropyrrolidine‑2‑carboxylic acid (CAS 1000313‑01‑8) is a Boc‑protected, gem‑difluorinated proline analogue belonging to the class of fluorinated cyclic α‑amino acids. The Boc group provides standard orthogonal amine protection for Fmoc‑SPPS, while the 4,4‑difluoro substitution imparts distinct conformational bias, altered lipophilicity, and reduced amine basicity relative to non‑fluorinated proline and mono‑fluorinated proline analogs [REFS‑1]. Its molecular formula is C₁₀H₁₅F₂NO₄, molecular weight 251.23 g mol⁻¹, and the (S)‑enantiomer (CAS 203866‑15‑3) exhibits a melting point of 120–124 °C when supplied at ≥97 % purity [REFS‑2].

Why 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid Cannot Be Replaced by Simple Proline or Mono‑Fluoroproline Analogs


Replacing 4,4‑difluoroproline with unmodified proline or mono‑fluoroprolines in a synthetic sequence fails because the gem‑difluoro motif imposes a unique combination of electronic and steric effects that no single‑fluorine or non‑fluorinated analog can simultaneously replicate. Each substitution alters pucker preference, amide cis–trans equilibrium, basicity, lipophilicity, and isomerization kinetics in a divergent manner [REFS‑1]. Consequently, a peptide or small‑molecule candidate optimised with this compound cannot be assumed to behave identically if the proline residue is swapped for a cheaper or more readily available Boc‑proline or Boc‑4‑fluoroproline—differences are quantifiable and affect folding, stability, and bioactivity.

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid Against Its Closest Analogs


19F NMR Conformational Probe: ΔδFF Discriminates Cis from Trans Amide Bonds

4,4‑Difluoroproline (Dfp) serves as a sensitive ¹⁹F NMR probe of proline conformation. In a trans X–Dfp amide bond the diastereotopic fluorines exhibit a small chemical shift difference (ΔδFF = 0–3 ppm), whereas a cis X–Dfp amide bond produces a large ΔδFF of 5–12 ppm [REFS‑1]. Proline itself lacks fluorine and therefore cannot provide any ¹⁹F signal; mono‑fluoroprolines bear only a single fluorine atom and cannot report ring pucker via a ΔδFF value [REFS‑1].

19F NMR spectroscopy protein conformation cis-trans isomerism

Lipophilicity Reversal: 4,4‑Difluoroproline Is More Lipophilic Than Proline, Opposite to Mono‑Fluoroprolines

Experimental logP values for model compounds show that 4,4‑difluoroproline (Dfp) is more lipophilic than proline (ΔlogP ≈ +0.15), while both (4R)‑fluoroproline (R‑Flp) and (4S)‑fluoroproline (S‑Flp) are less lipophilic (ΔlogP ≈ –0.22 and –0.40 respectively) [REFS‑1]. This inversion arises because the two C–F dipoles partially cancel, and the increased molecular volume dominates.

lipophilicity logP fluoroproline physicochemical properties

Amine Basicity Suppression: pKa Shift of >3.5 Units Relative to Proline

The electron‑withdrawing effect of two geminal fluorines substantially reduces the basicity of the pyrrolidine nitrogen. The ammonium pKa of Dfp is 7.15, compared with 10.68 for proline, 9.10 for R‑Flp, and 9.10 for S‑Flp [REFS‑1]. This ΔpKa of –3.53 relative to proline and –1.95 relative to mono‑fluoroprolines alters protonation state at physiological pH.

pKa basicity fluoroproline ammonium

Accelerated Amide Bond Isomerization: Dfp cis→trans Rate 5‑fold Faster Than Proline

4,4‑Difluoroproline accelerates both cis→trans and trans→cis amide bond rotation relative to proline and mono‑fluoroprolines. The cis→trans rate constant (kc→t) for Dfp is 0.163 s⁻¹, approximately 5‑fold faster than proline (0.033 s⁻¹), 1.9‑fold faster than R‑Flp (0.087 s⁻¹), and 4‑fold faster than S‑Flp (0.041 s⁻¹) [REFS‑1]. The trans→cis rate (kt→c) is similarly elevated: 0.049 s⁻¹ for Dfp vs. 0.007 s⁻¹ for proline (7‑fold faster).

amide isomerization prolyl peptide bond kinetics protein folding

Differential Impact on Insulin Lispro Fibrillation: Dfp vs. 4S‑Fluoroproline

When ProB29 of insulin lispro was replaced with 4,4‑difluoroproline (44‑diF), the fibrillation lag time remained essentially unchanged (9.0 ± 1.3 h) compared with the parent lispro (10.9 ± 2.2 h). In sharp contrast, the (4S)‑fluoroproline variant (KP‑4S‑F) extended the lag time to 17.9 ± 0.8 h, a 64 % increase [REFS‑1]. The (4R)‑fluoroproline variant (10.3 ± 2.4 h) was indistinguishable from lispro.

insulin fibrillation protein aggregation fluoroproline engineering therapeutic stability

Enabling Oral Bioavailability in an HBV Capsid Inhibitor Series

In a series of heteroaryldihydropyrimidine (HAP)‑based hepatitis B virus capsid inhibitors, incorporation of (2S,4S)‑4,4‑difluoroproline in analogue 34a resulted in high oral bioavailability and liver exposure, achieving >2 log₁₀ viral load reduction in a hydrodynamic injection (HDI) HBV mouse model [REFS‑1]. While quantitative head‑to‑head bioavailability values for the corresponding proline or mono‑fluoroproline analogues are not disclosed in the same publication, the explicit selection of the (2S,4S)‑Dfp motif after multidimensional SAR optimization indicates that alternative proline substitutions did not meet the combined potency, metabolic stability, and pharmacokinetic criteria required for advancement.

oral bioavailability HBV capsid inhibitor difluoroproline SAR drug design

Procurement‑Relevant Application Scenarios for 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid


19F NMR Probe Development for Intrinsically Disordered Proteins

Incorporating Dfp (via Boc‑SPPS using this building block) into tau, α‑synuclein, or other IDPs provides a direct ¹⁹F NMR readout of local cis–trans isomerism and ring pucker order [REFS‑1]. The ΔδFF window (0–3 ppm trans vs. 5–12 ppm cis) enables quantification without isotopic enrichment of the protein, accelerating conformational studies relevant to neurodegenerative disease mechanisms [REFS‑1].

Therapeutic Protein Engineering with Controlled Fibrillation Propensity

Insulin lispro variants fluorinated at ProB29 reveal that Dfp does not delay fibrillation, whereas 4S‑fluoroproline does [REFS‑2]. Teams engineering long‑acting or pump‑stable insulin analogues can use this compound to benchmark the contribution of 4,4‑difluoro substitution against 4S‑fluoro substitution, de‑risking formulation stability during early‑stage development [REFS‑2].

Peptide Lead Optimization Requiring Increased Lipophilicity Without Side‑Chain Extension

Medicinal chemists seeking to increase logP while retaining the proline scaffold can select Dfp (logP = –0.29) over proline (logP = –0.44) or mono‑fluoroprolines (logP = –0.66 to –0.84) [REFS‑3]. This substitution adds minimal steric bulk (COSMO volume = 230 ų vs. 214 ų for proline) while improving predicted membrane permeability [REFS‑3].

Antiviral Drug Discovery Requiring Oral Bioavailability and Liver Exposure

The HBV capsid inhibitor 34a, which incorporates (2S,4S)‑4,4‑difluoroproline, achieved high oral bioavailability and >2 log viral load reduction in vivo [REFS‑4]. Procurement of the (2S,4S)‑configured Boc‑protected building block enables rapid SAR exploration within the HAP chemotype and related antiviral scaffolds targeting liver‑tropic viruses [REFS‑4].

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.